
(E)-2-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-N-(3-CHLOROPHENYL)-2-OXOETHANECARBOHYDRAZONOYL CYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-N-(3-CHLOROPHENYL)-2-OXOETHANECARBOHYDRAZONOYL CYANIDE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a chloroaniline moiety, and a cyanide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-N-(3-CHLOROPHENYL)-2-OXOETHANECARBOHYDRAZONOYL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: This step might involve alkylation reactions using tert-butyl halides.
Attachment of the Chloroaniline Moiety: This can be done through nucleophilic substitution reactions.
Formation of the Cyanide Group: This step might involve the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring or the aniline moiety.
Reduction: Reduction reactions might target the oxo group or the cyanide group.
Substitution: The chloroaniline moiety can participate in nucleophilic substitution reactions.
Addition: The cyanide group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Addition: Electrophiles like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique functional groups make it a versatile intermediate.
Biology
In medicinal chemistry, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
The compound could be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Industry
In materials science, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (E)-2-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-N-(3-CHLOROPHENYL)-2-OXOETHANECARBOHYDRAZONOYL CYANIDE would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, modulating their activity. The oxazole ring and cyanide group could play crucial roles in binding to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-bromoanilino)-2-oxoethanimidoyl cyanide: Similar structure but with a bromo group instead of a chloro group.
2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-fluoroanilino)-2-oxoethanimidoyl cyanide: Similar structure but with a fluoro group instead of a chloro group.
2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-methoxyanilino)-2-oxoethanimidoyl cyanide: Similar structure but with a methoxy group instead of a chloro group.
Uniqueness
The presence of the chloroaniline moiety in (E)-2-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-N-(3-CHLOROPHENYL)-2-OXOETHANECARBOHYDRAZONOYL CYANIDE might confer unique reactivity and biological activity compared to its analogs. The specific electronic and steric effects of the chloro group could influence the compound’s interactions with molecular targets.
Propriétés
IUPAC Name |
2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-16(2,3)14-8-12(21-23-14)15(22)13(9-18)20-19-11-6-4-5-10(17)7-11/h4-8,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEATJQGQHDURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)C(=NNC2=CC(=CC=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
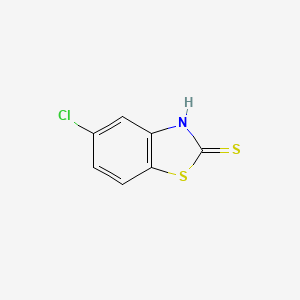
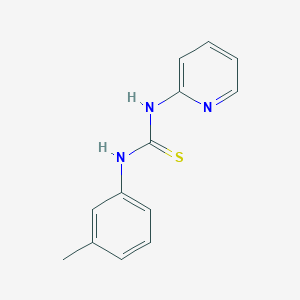
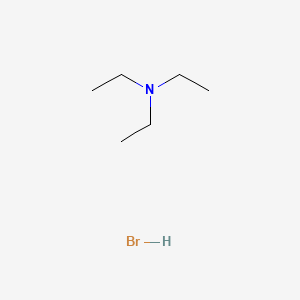
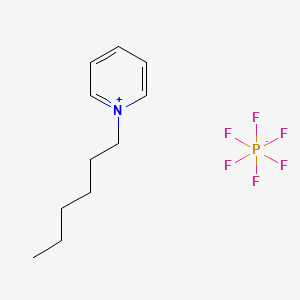
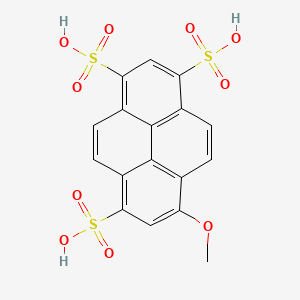

![Ethyl 7-(3-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1225078.png)
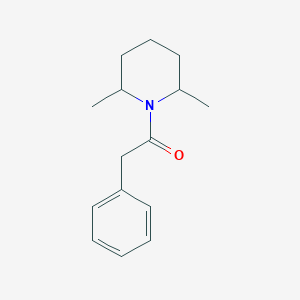
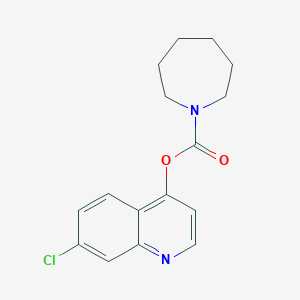
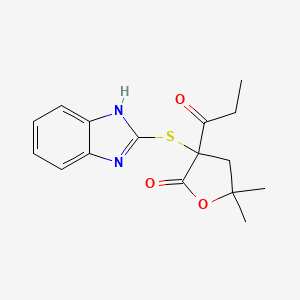
![1-[3-[(1-Chloro-2-naphthalenyl)oxy]propyl]imidazole](/img/structure/B1225085.png)

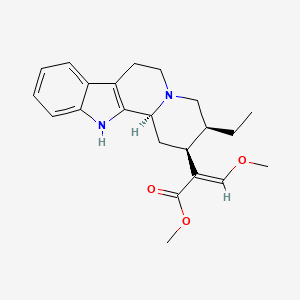
![1-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-[(4-chlorophenyl)methylthio]ethanone](/img/structure/B1225088.png)
